(1-Amino-3-methylbutyl)phosphonic acid
Description
Historical Context and Significance of Phosphonic Acid Derivatives in Chemical Biology
The exploration of phosphonic acid derivatives in chemical biology has a rich history rooted in the desire to create stable mimics of naturally occurring phosphates. nih.gov Unlike phosphate (B84403) esters, which are susceptible to enzymatic cleavage, the carbon-phosphorus (C-P) bond in phosphonates is resistant to hydrolysis. nih.gov This inherent stability makes phosphonic acids excellent candidates for developing molecules that can interact with biological systems without being rapidly metabolized. nih.gov
The first naturally occurring phosphonate (B1237965), 2-aminoethylphosphonic acid, was discovered in 1959, opening a new chapter in the understanding of phosphorus biochemistry. Since then, a diverse array of phosphonic and phosphinic acid natural products have been identified, many of which exhibit potent biological activities. researchgate.net This has spurred extensive research into the synthesis and application of synthetic phosphonate analogues.
In medicinal chemistry and chemical biology, phosphonic acids are widely recognized as "bio-isosteric phosphorus analogues" of amino acids and other biomolecules. nih.govresearchgate.net Their ability to mimic the transition state of enzymatic reactions, particularly those involving phosphate or carboxylate groups, has made them invaluable as enzyme inhibitors. researchgate.net This has led to the development of phosphonate-based drugs for a variety of therapeutic areas. nih.gov
Rationale for Academic Investigation of (1-Amino-3-methylbutyl)phosphonic Acid as a Bioisostere
The primary rationale for the academic investigation of this compound lies in its role as a bioisostere of the amino acid L-leucine. Bioisosterism refers to the principle of substituting one atom or group of atoms in a biologically active molecule with another that produces a compound with similar biological properties. In this case, the phosphonic acid group replaces the carboxylic acid group of leucine (B10760876).
This substitution is significant for several reasons:
Enzyme Inhibition: The phosphonate group is a well-established mimic of the tetrahedral intermediate formed during peptide bond hydrolysis by metalloproteases. nih.gov As leucine is a common substrate for many peptidases, its phosphonic acid analogue is a logical candidate for inhibiting these enzymes.
Increased Stability: The C-P bond is chemically and enzymatically more stable than the C-C bond of the corresponding carboxylic acid, making it resistant to degradation and allowing for more sustained interaction with its biological target. nih.gov
Probing Enzyme Active Sites: By studying how this compound binds to and inhibits enzymes like leucine aminopeptidase (B13392206), researchers can gain valuable insights into the structure and catalytic mechanism of the enzyme's active site. researchgate.net
The synthesis of 1-aminoalkylphosphonous acids, which can be oxidized to their corresponding phosphonic acids, was described as a method to create isosteres of protein amino acids, including the analogue of leucine. rsc.org
Overview of Key Research Avenues for this compound
Research on this compound has primarily focused on its interaction with and inhibition of aminopeptidases, particularly leucine aminopeptidase (LAP). LAPs are enzymes that catalyze the removal of N-terminal amino acids from proteins and peptides and are involved in various physiological processes.
Key research findings include:
(R)-(1-Amino-3-methylbutyl)phosphonic acid is a potent inhibitor of leucine aminopeptidase. Studies have shown that the (R)-enantiomer of the compound is a significantly more potent inhibitor of LAP than its (S)-enantiomer, highlighting the stereospecificity of the enzyme's active site. nih.gov
It exhibits slow-binding inhibition kinetics. This indicates a two-step binding mechanism where an initial weak enzyme-inhibitor complex isomerizes to a more stable, tightly bound complex. nih.gov
It serves as a lead compound for the design of more potent inhibitors. The structural information gained from the interaction of this compound with LAP has been used to design and synthesize even more effective phosphinate and phosphonamidate dipeptide inhibitors. researchgate.net
The synthesis of the phosphonic acid analogue of L-leucine has been achieved through various methods, including the oxidation of the corresponding 1-aminoalkylphosphonous acid. rsc.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C5H14NO3P |
| Molecular Weight | 167.14 g/mol |
| CAS Number | 114341-79-8 |
Table 2: Inhibitory Activity of (R)-(1-Amino-3-methylbutyl)phosphonic Acid against Leucine Aminopeptidase
| Parameter | Value | Reference |
| Enzyme | Leucine Aminopeptidase (porcine kidney) | nih.gov |
| Inhibitor | (R)-(1-Amino-3-methylbutyl)phosphonic acid | nih.gov |
| Ki (Inhibition Constant) | 0.23 µM | nih.gov |
| k_on (Association Rate Constant) | 400 ± 55 M⁻¹s⁻¹ | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(1-amino-3-methylbutyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO3P/c1-4(2)3-5(6)10(7,8)9/h4-5H,3,6H2,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCAUCAWEADMPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20459-60-3 | |
| Record name | Phosphonic acid, P-(1-amino-3-methylbutyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020459603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20459-60-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthetic Methodologies and Chemical Transformations of 1 Amino 3 Methylbutyl Phosphonic Acid
Classical Approaches to α-Aminophosphonic Acid Synthesis
The foundational methods for synthesizing α-aminophosphonic acids have been established for decades and remain widely used due to their reliability and simplicity. These classical routes typically involve the condensation of three components or the addition to a pre-formed imine.
Pudovik Reaction and its Modifications
The Pudovik reaction is a fundamental method for the formation of carbon-phosphorus bonds. In its application for α-aminophosphonate synthesis, it involves the nucleophilic addition of a hydrophosphoryl compound, such as a dialkyl phosphite (B83602), to the carbon-nitrogen double bond of an imine (also known as a Schiff base). wikipedia.org This two-component reaction is typically catalyzed by a base. wikipedia.org
The general mechanism involves the deprotonation of the dialkyl phosphite to generate a phosphite anion, which then acts as the nucleophile, attacking the electrophilic carbon of the imine. Subsequent protonation yields the α-aminophosphonate ester. The reaction's efficiency can be influenced by the choice of base, solvent, and the nature of the substituents on the imine and phosphite.
For the synthesis of the target molecule, (1-Amino-3-methylbutyl)phosphonic acid, the Pudovik reaction would commence with an imine formed from 3-methylbutanal (B7770604) (isovaleraldehyde) and a suitable amine. This imine would then be reacted with a dialkyl phosphite. The final phosphonic acid is obtained after hydrolysis of the resulting ester. Catalytic, enantioselective versions of the Pudovik reaction have also been developed, often employing chiral bases to induce stereocontrol. wikipedia.org
Table 1: Illustrative Pudovik Reaction for Diethyl (1-Amino-3-methylbutyl)phosphonate
| Step | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| 1. Imine Formation | 3-Methylbutanal | Ammonia | Dehydrating Agent | 3-Methyl-1-butanimine |
| 2. P-C Bond Formation | 3-Methyl-1-butanimine | Diethyl phosphite | Base (e.g., Sodium ethoxide) | Diethyl (1-amino-3-methylbutyl)phosphonate |
Kabachnik-Fields Reaction and Variants
Discovered independently by Martin Kabachnik and Ellis Fields in 1952, the Kabachnik-Fields reaction is a one-pot, three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound (like a dialkyl phosphite). wikipedia.orgnih.govnih.gov This method is one of the most common and efficient routes to α-aminophosphonates. researchgate.net
The reaction mechanism can proceed through two main pathways. In the first, the aldehyde or ketone reacts with the amine to form an imine in situ, which then undergoes a Pudovik-type addition by the phosphite. nih.govnih.gov In the second pathway, the carbonyl compound first reacts with the phosphite to form an α-hydroxyphosphonate, which is subsequently substituted by the amine. nih.govnih.gov The predominant pathway often depends on the specific reactants and reaction conditions. nih.gov
A specific application of this reaction type has been reported for the synthesis of a phosphinic acid analogue of leucine (B10760876). nih.gov In this multi-component reaction, an appropriate aldehyde (3-methylbutanal), an amine hydrochloride, and hypophosphorous acid are reacted to form the desired α-aminophosphinic acid scaffold. nih.gov A similar strategy using dialkyl phosphites would yield the target phosphonic acid derivatives. The use of various catalysts, including Lewis acids like magnesium perchlorate (B79767) or yttrium triflate, can significantly accelerate the reaction, often allowing it to proceed under solvent-free conditions with high yields. acs.orgrsc.orgorganic-chemistry.org
Table 2: Catalyst Influence on Kabachnik-Fields Reaction
| Catalyst | Conditions | Advantage | Reference |
| Magnesium Perchlorate | Solvent-free, room temp. or heating | High efficiency, short reaction times, green chemistry | acs.orgorganic-chemistry.org |
| Yttrium Triflate | One-pot | Compatible with acid-sensitive groups | rsc.org |
| Lithium Perchlorate | CH₂Cl₂ | Good yields for pyrazole-containing amines | researchgate.net |
| None (Microwave) | Solvent-free, MW irradiation | Catalyst-free, environmentally friendly | nih.gov |
Strecker-Type Syntheses for α-Aminophosphonic Acids
The classical Strecker synthesis produces α-amino acids from an aldehyde, ammonia, and hydrogen cyanide, proceeding through an α-aminonitrile intermediate. wikipedia.orgyoutube.com An analogous approach can be envisioned for the synthesis of α-aminophosphonic acids, where the cyanide is replaced by a phosphorus-containing nucleophile.
In a more direct analogy, a Strecker-type reaction for α-aminophosphonates involves the one-pot reaction of an aldehyde, an amine, and a source of trivalent phosphorus, such as phosphorus trichloride, followed by hydrolysis. The reaction likely proceeds via an α-aminonitrile-like intermediate which is subsequently converted to the phosphonic acid.
To synthesize this compound via this route, one would start with 3-methylbutanal, ammonia, and a suitable phosphorus reagent. The reaction first forms an imine, to which a phosphorus nucleophile adds, creating the C-P bond. The final step involves the hydrolysis of intermediate species to yield the α-aminophosphonic acid. masterorganicchemistry.comorganic-chemistry.org
Advanced Synthetic Strategies for this compound
While classical methods are robust, modern synthetic chemistry seeks to improve efficiency, selectivity, and environmental compatibility. Advanced strategies often focus on novel catalysts, reaction setups, and the use of more complex starting materials.
Organometallic Reagents in Phosphonate (B1237965) Synthesis
Organometallic reagents are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In the context of α-aminophosphonate synthesis, they can be used as nucleophiles that add to α-iminophosphonates. This approach is particularly useful for creating highly substituted α-aminophosphonates. nih.gov
The strategy involves the preparation of a chiral α-iminophosphonate electrophile. The addition of an organometallic reagent, such as a Grignard reagent (R-MgBr) or an organolithium compound (R-Li), to the C=N double bond proceeds to form the C-C bond, yielding a tetrasubstituted α-aminophosphonate. nih.gov The diastereoselectivity of this addition can often be controlled by using chiral auxiliaries on the imine nitrogen. While not a direct synthesis of this compound (which is not tetrasubstituted), this methodology highlights an advanced approach for creating more complex, structurally related analogues.
Multicomponent Reactions (MCRs) for Direct Synthesis
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. surfacesciencewestern.com The Kabachnik-Fields reaction is a prime example of a three-component reaction. wikipedia.orgacs.org Modern MCRs aim to increase molecular complexity in a highly atom-economical and efficient manner. rsc.org
Recent advancements focus on developing novel catalytic systems to improve the scope and efficiency of these reactions. For instance, yttrium triflate has been used as an effective Lewis acid catalyst in a one-pot, three-component synthesis of α-aminophosphonates, known as the Birum–Oleksyszyn reaction, which involves an aldehyde, a carbamate, and a phosphite. rsc.org Such MCRs are advantageous due to their operational simplicity and ability to generate diverse libraries of compounds for biological screening. A variant of the Kabachnik-Fields reaction was employed to synthesize phosphinic acid analogues of leucine, demonstrating the power of MCRs to create complex peptide mimics. nih.gov
Protecting Group Strategies for Amino and Phosphonic Acid Functionalities
The synthesis and modification of this compound, a structural analog of the amino acid leucine, necessitates the use of protecting groups to selectively mask the reactive amino and phosphonic acid functionalities. beilstein-journals.orgwikipedia.org This strategy prevents unwanted side reactions and allows for controlled chemical transformations. organic-chemistry.orglibretexts.org The choice of protecting groups is critical and depends on the specific reaction conditions and the desired final product. organic-chemistry.org Orthogonal protection strategies, where different protecting groups can be removed under distinct conditions, are particularly valuable in multi-step syntheses. wikipedia.org
For the Amino Group:
The protection of the amino group is a well-established practice in peptide synthesis and is directly applicable to aminophosphonic acids. libretexts.orgresearchgate.net Common protecting groups for the amino moiety include:
Carbamates: These are the most widely used protecting groups for amines. wikipedia.org
tert-Butoxycarbonyl (Boc): The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) and is stable under a variety of conditions but is readily removed with acids like trifluoroacetic acid (TFA). researchgate.netcreative-peptides.com
Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis or strong acids. researchgate.netcreative-peptides.commdpi.com
9-Fluorenylmethoxycarbonyl (Fmoc): This group is base-labile and is typically removed using a solution of piperidine (B6355638) in an organic solvent. researchgate.netcreative-peptides.com Its use in an orthogonal protection scheme with acid-labile groups allows for selective deprotection. wikipedia.org
For the Phosphonic Acid Group:
The phosphonic acid group presents a greater challenge for protection due to its dibasic nature. nih.gov Esterification is the primary method for protecting the phosphonic acid moiety.
Phosphonate Esters:
Dialkyl Esters (e.g., Dimethyl, Diethyl): These are commonly formed but their removal can be harsh, often requiring strong acidic or basic hydrolysis. researchgate.net
Dibenzyl Esters: These can be removed under milder conditions via hydrogenolysis. beilstein-journals.org
Silyl Esters (e.g., Trimethylsilyl): These are readily cleaved by mild protic solvents. nih.gov
Mixed Esters: The synthesis of mixed phosphonate esters, where the two ester groups are different, allows for selective deprotection. For example, a methyl ester can be selectively cleaved in the presence of other alkyl esters using reagents like trimethylsilyl (B98337) bromide (TMSBr). google.com
The selection of an appropriate protecting group strategy is a critical step in the synthetic design for this compound and its derivatives, enabling the synthesis of complex and functionally diverse molecules.
Derivatization and Functionalization of this compound
The structural and functional diversity of this compound can be expanded through various derivatization and functionalization reactions targeting its amino and phosphonic acid groups. mdpi.com These modifications are crucial for developing new compounds with tailored biological activities.
N-Alkylation and Acylation Reactions
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can significantly alter the compound's properties, such as lipophilicity and bioavailability. monash.edu Methods for N-alkylation of amino acids and their derivatives are well-documented and can be applied to this compound. monash.eduresearchgate.net Direct alkylation using alkyl halides can be challenging and may lead to over-alkylation. A more controlled approach involves the reductive amination of a carbonyl compound in the presence of the aminophosphonate.
N-Acylation: The acylation of the amino group to form an amide linkage is a common transformation. This can be achieved by reacting the aminophosphonic acid (with a protected phosphonic acid group) with an acyl chloride or an activated carboxylic acid. nih.gov N-acylation is a key step in the synthesis of phosphonopeptides, where the aminophosphonic acid is incorporated into a peptide chain. nih.gov
Phosphonate Esterification and Amidation
Phosphonate Esterification: As discussed in the protecting group section, the phosphonic acid can be esterified to form phosphonate esters. nih.gov Beyond protection, these esters themselves can be the target molecules, as they often exhibit different biological activities compared to the free acid. researchgate.net The synthesis of phosphonate esters can be achieved by reacting the phosphonic acid with an alcohol under various conditions, including the use of coupling agents or by reacting a phosphonochloridate with an alcohol. nih.govmdpi.com
Phosphonate Amidation: The formation of a phosphonamidate involves the reaction of a phosphonic acid derivative with an amine. mdpi.com This can be accomplished by first converting the phosphonic acid to a more reactive species, such as a phosphonochloridate, which then reacts with an amine. mdpi.com The resulting phosphonamidate bond is a key feature in many biologically active phosphonopeptides. mdpi.com
Peptide Conjugation and Bioconjugation Strategies
The incorporation of this compound into peptides and other biomolecules is a significant area of research, aiming to create novel therapeutic agents and biological probes. beilstein-journals.orgnih.gov
Peptide Conjugation: this compound can be incorporated into peptide sequences, replacing natural amino acids to create phosphonopeptides. mdpi.comnih.gov These analogs often exhibit enhanced stability towards enzymatic degradation and can act as potent enzyme inhibitors. nih.gov The synthesis of phosphonopeptides typically involves standard solid-phase or solution-phase peptide synthesis methodologies, utilizing appropriately protected this compound derivatives. researchgate.net
Bioconjugation Strategies: The attachment of this compound to larger biomolecules, such as proteins or antibodies, can be achieved through various bioconjugation techniques. nih.govyoutube.com These strategies often involve the use of crosslinking agents that can react with the amino group of the aminophosphonic acid and a functional group on the biomolecule. youtube.com For instance, the amino group can be targeted by N-hydroxysuccinimide (NHS) esters or isothiocyanates. nih.gov The resulting bioconjugates can have applications in targeted drug delivery and diagnostics.
Stereochemical Considerations and Enantioselective Synthesis of 1 Amino 3 Methylbutyl Phosphonic Acid
Importance of Chirality in Biological Activity of α-Aminophosphonic Acids
α-Aminophosphonic acids are recognized as structural analogs of α-amino acids, where a tetrahedral phosphonic acid group replaces the planar carboxylic acid moiety. mdpi.comresearchgate.net This structural similarity allows them to act as mimetics and interact with biological systems, often as enzyme inhibitors. nih.govresearchgate.netresearchgate.net The biological activity is profoundly influenced by the stereochemistry at the α-carbon. nih.gov For instance, it has been reported that the (R)-enantiomer of phospholeucine is a significantly more potent inhibitor of leucine (B10760876) aminopeptidase (B13392206) than its (S)-enantiomer. researchgate.net This highlights the critical need for synthetic strategies that can deliver the desired enantiomer with high optical purity. The differential activity between enantiomers underscores how biological systems, themselves chiral, can distinguish between the mirror-image forms of a molecule. csfarmacie.cz
Asymmetric Synthesis of (1-Amino-3-methylbutyl)phosphonic Acid Enantiomers
The synthesis of enantiomerically enriched α-aminophosphonates, the precursors to α-aminophosphonic acids, can be achieved through several asymmetric strategies. These methods aim to control the formation of the new stereocenter, leading to a predominance of one enantiomer over the other. researchgate.net Key approaches include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. nih.govresearchgate.net
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. researchgate.netphenomenex.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netphenomenex.com After the desired stereocenter is created, the auxiliary is removed.
In the context of α-aminophosphonate synthesis, chiral auxiliaries can be attached to either the imine or the phosphite (B83602) component. For example, chiral N-phosphonylimines, derived from chiral amines, have been shown to react with lithium phosphites to afford α-amino phosphonates with high diastereoselectivity (up to 99:1). nih.govresearchgate.net The choice of the N,N'-alkyl substituents on the chiral auxiliary and the base used to generate the phosphite nucleophile are crucial for achieving high levels of asymmetric induction. nih.gov The N,N-diisopropyl group on the chiral N-phosphonylimine auxiliary has demonstrated superiority in controlling diastereoselectivity. nih.govmdpi.com The absolute configuration of the resulting α-aminophosphonate can be determined by converting it into a known derivative and comparing its optical rotation. nih.gov
Another approach involves the use of chiral imines derived from optically active amines, such as (S)-α-methylbenzylamine. The addition of phosphinates to these chiral imines can produce α-amino-C-phosphinates with moderate diastereoselectivity. nih.gov Although specific examples detailing the synthesis of this compound using a particular chiral auxiliary are not extensively documented in the reviewed literature, the general principles of this methodology are broadly applicable.
Catalytic asymmetric synthesis represents a highly efficient approach to producing chiral molecules, as only a small amount of a chiral catalyst is required to generate a large quantity of the enantiomerically enriched product. researchgate.net Various catalytic systems have been developed for the synthesis of α-aminophosphonic acids.
One of the most common methods is the asymmetric hydrophosphonylation of imines. nih.govchemtube3d.com This reaction involves the addition of a phosphite to an imine, catalyzed by a chiral Lewis acid or a chiral Brønsted acid. chemtube3d.com Chiral phosphoric acids, for instance, have been used to catalyze the hydrophosphonylation of imines, yielding α-aminophosphonates with good enantioselectivity. chemtube3d.comnih.gov The catalyst's rigid structure, often featuring bulky groups, creates a chiral environment that directs the approach of the nucleophile to one face of the imine, resulting in the preferential formation of one enantiomer. chemtube3d.com
Organocatalysis, using small chiral organic molecules, has also emerged as a powerful tool. mdpi.com For example, chiral quinine- or hydroquinine-derived quaternary ammonium (B1175870) salts can act as phase-transfer catalysts for the α-amidoalkylation of dimethyl phosphite with 1-(N-acylamino)alkyltriphenylphosphonium salts, affording enantiomerically enriched α-aminophosphonates with up to 92% enantiomeric excess (ee). researchgate.net A specific example is the synthesis of (R)-Benzyl N-[1-(dimethoxyphosphoryl)-3-methylbutyl]carbamate, a derivative of phospholeucine, which was obtained with an 80% ee using a chiral hydroquinine-derived catalyst. mdpi.com
Table 1: Asymmetric Catalytic Synthesis of a Phospholeucine Derivative mdpi.com
| Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Hydroquinine-derived quaternary ammonium salt | (R)-Benzyl N-[1-(dimethoxyphosphoryl)-3-methylbutyl]carbamate | 82 | 80 |
Enzymatic resolution is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. researchgate.netnih.gov This method takes advantage of the high stereoselectivity of enzymes, which often catalyze the transformation of only one enantiomer in a racemic pair, leaving the other enantiomer unreacted. researchgate.net Lipases are a class of enzymes that have been widely used for the kinetic resolution of racemic amino acid esters and their phosphonic acid analogs. nih.govresearchgate.net
A chemo-enzymatic approach has been successfully applied to the synthesis of enantiomerically pure phosphonic acid analogues of various amino acids, including leucine. This method involves the enzymatic hydrolysis of a racemic N-acyl-α-aminophosphonate derivative. For example, a study demonstrated the use of a specific enzyme to achieve high enantiomeric excess (>99%) for the phosphonic acid analogue of leucine. wiley-vch.de
Lipase-catalyzed kinetic resolution of racemic esters of α-aminophosphonates is another effective strategy. nih.govmdpi.com The enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity. While specific protocols for the enzymatic resolution of this compound itself are not detailed in the available literature, the successful resolution of other α-aminophosphonates suggests the feasibility of this approach. researchgate.netmdpi.com
Stereochemical Purity and Characterization of Enantiomers
The determination of the stereochemical purity (enantiomeric excess) and the characterization of the individual enantiomers are crucial steps in asymmetric synthesis. Several analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating and quantifying enantiomers. phenomenex.comchemtube3d.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For the N-Cbz protected derivative of this compound, HPLC analysis on a Chiralpak IA column has been reported. mdpi.com
Table 2: Chiral HPLC Separation of a Phospholeucine Derivative mdpi.com
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Retention Times (min) |
| (R)-Benzyl N-[1-(dimethoxyphosphoryl)-3-methylbutyl]carbamate | Chiralpak IA | n-hexane/isopropanol (85/15) | 0.75 | 254 | t(major) = 10.1, t(minor) = 13.4 |
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents or by converting the enantiomers into diastereomers, can also be used to determine enantiomeric purity. nih.gov The diastereomers will exhibit distinct signals in the NMR spectrum, allowing for their quantification.
Optical rotation, measured using a polarimeter, is a fundamental property of chiral molecules. nih.gov Each enantiomer of a chiral compound rotates plane-polarized light to an equal extent but in opposite directions. nih.gov The specific rotation [α] is a characteristic physical constant for a pure enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). While specific optical rotation values for the enantiomers of this compound were not found in the reviewed literature, the determination of the absolute configuration of a synthesized α-aminophosphonate is often confirmed by comparing its optical rotation to that of a known sample. nih.gov
Biological Interactions and Mechanism of Action of 1 Amino 3 Methylbutyl Phosphonic Acid
Phosphonic Acids as Phosphate (B84403) and Amino Acid Mimics in Biological Systems
Phosphonic acids are a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. researchgate.net This structural feature is central to their function as molecular mimics in biological systems. Unlike phosphate esters, which contain a chemically and enzymatically labile phosphorus-oxygen (P-O) bond, the C-P bond in phosphonates is significantly more resistant to hydrolysis, thermal decomposition, and photolysis. researchgate.netnih.gov This stability allows phosphonate-containing molecules to act as durable analogues of their naturally occurring phosphate counterparts. iris-biotech.de
The potent bioactivity of phosphonates stems from their chemical mimicry of essential metabolites, including phosphate esters, anhydrides, and carboxylate reaction intermediates. nih.gov The phosphonic acid functional group is structurally analogous to the phosphate moiety. nih.gov Its tetrahedral geometry and ability to exist in an ionized state at physiological pH allow it to occupy the same binding sites as phosphate groups on enzymes and receptors. nih.gov This has led to the extensive use of phosphonate (B1237965) derivatives as isosteric mimics of phosphates in the design of analogues of enzyme substrates or cofactors. researchgate.net
Furthermore, α-aminophosphonic acids, such as (1-amino-3-methylbutyl)phosphonic acid, are structural analogues of α-amino acids. researchgate.net They can mimic both the amino acid side chain and the tetrahedral transition state of peptide bond hydrolysis. researchgate.netacs.org During enzyme-catalyzed peptide cleavage, the planar amide bond is converted into a high-energy, tetrahedral intermediate. acs.org The phosphonate group, being tetrahedral, resembles this transition state, allowing it to bind tightly to the active site of peptidases and function as a potent transition-state analogue inhibitor. acs.orgnih.gov This dual mimicry of both amino acids and the transition state of their reactions is a key feature driving the biological interactions of compounds like this compound.
Interaction with Hydrolytic Enzymes
The structural features of this compound make it an effective interactor with various hydrolytic enzymes, particularly peptidases.
As a leucine (B10760876) analogue, this compound is a potent inhibitor of leucine aminopeptidase (B13392206). nih.gov Aminophosphonates have been widely studied as inhibitors of various aminopeptidases, which are typically metalloenzymes that cleave N-terminal amino acids from peptides and proteins. nih.govnih.gov The inhibition is generally competitive, meaning the inhibitor competes with the natural substrate for binding to the enzyme's active site. nih.gov
Studies on a range of aminophosphonates have shown that structural modifications significantly affect their binding affinities for different aminopeptidases, such as cytosolic leucine aminopeptidase (LAP) and microsomal aminopeptidase (APN). nih.govnih.gov While many aminophosphonates exert a modest competitive inhibitory effect, certain structural features can lead to very potent inhibition. nih.gov For instance, some [1-amino-2-(N-alkylamino)ethyl]phosphonic acids act as effective, time-dependent inhibitors of the microsomal enzyme, with kinetic data corresponding to a slow-binding inhibition mechanism. nih.gov
The potency of phosphonate-based inhibitors as transition-state analogues has been demonstrated in studies against various peptidases. For example, phosphonate analogues of tri- and tetrapeptide substrates of carboxypeptidase A have shown exceptionally low dissociation constants (Ki), indicating very high binding affinity. nih.gov The correlation between the Ki values for these inhibitors and the Km/kcat values for the corresponding substrates confirms their role as transition-state mimics. nih.gov
| Inhibitor | Ki (pM) |
|---|---|
| Z-Ala-AlaP-(O)Phe | 3 |
| Z-Ala-PheP-(O)Phe | 4 |
| Z-Phe-AlaP-(O)Phe | 1 |
Z = Benzyloxycarbonyl; AlaP = phosphonic acid analogue of Alanine; PheP = phosphonic acid analogue of Phenylalanine; (O)Phe = phenyllactate.
The structural basis for the potent inhibition of peptidases by phosphonate analogues has been elucidated through techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.govresearchgate.net X-ray crystallography allows for the determination of the three-dimensional atomic structure of enzyme-inhibitor complexes. wikipedia.orgnih.gov These studies have provided direct evidence of how phosphonate inhibitors bind within the enzyme's active site. mdpi.com
Crystal structures of peptidases complexed with phosphonate inhibitors reveal that the phosphonate group's tetrahedral geometry perfectly occupies the space normally taken by the tetrahedral transition state of peptide hydrolysis. acs.org The oxygen atoms of the phosphonate group often coordinate with essential active site components, such as the catalytic zinc ion in metallopeptidases like thermolysin and carboxypeptidase A, and form hydrogen bonds with nearby amino acid residues. nih.govtandfonline.com This extensive network of interactions explains the high binding affinity and potency of these inhibitors.
NMR spectroscopy is another powerful tool used to study enzyme-inhibitor interactions in solution. researchgate.net ³¹P NMR, in particular, is useful for probing the local environment of the phosphorus atom in phosphonate inhibitors upon binding to a target enzyme. osti.govacs.org Changes in the ³¹P chemical shift can provide information about the ionization state and conformation of the phosphonate group within the active site, complementing the static picture provided by X-ray crystallography. researchgate.net
Modulation of Specific Metabolic Pathways (Non-Human Models)
The ability of phosphonates to mimic natural substrates and intermediates allows them to interfere with various metabolic pathways, particularly in microorganisms and plants.
The shikimate pathway is a seven-step metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other key aromatic compounds in bacteria, archaea, fungi, algae, and plants. wikipedia.orgnih.govalderbioinsights.co.uk This pathway is absent in mammals, making its enzymes attractive targets for the development of herbicides and antimicrobial agents. nih.govnih.gov
The most well-known example of a phosphonate that inhibits this pathway is glyphosate, the active ingredient in many broad-spectrum herbicides. wikipedia.org Glyphosate specifically inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. wikipedia.orghebmu.edu.cn It acts as a transition state analogue that binds to the enzyme's active site more tightly than the natural substrate, phosphoenolpyruvate (B93156) (PEP), thereby blocking the pathway and leading to the accumulation of shikimate and cell death. wikipedia.orgwikipedia.org Other shikimate analogues have also been shown to inhibit the pathway and arrest the growth of parasites like Plasmodium falciparum. nih.govresearchgate.net While direct inhibition of the shikimate pathway by this compound has not been extensively documented, the known activity of other phosphonates against this essential pathway highlights it as a potential area of interaction for aminophosphonic acids in relevant organisms.
As a leucine analogue, this compound and related compounds are known inhibitors of enzymes involved in amino acid metabolism, most notably aminopeptidases. nih.gov Leucine aminopeptidases are enzymes that catalyze the hydrolysis of leucine residues from the N-terminus of proteins and peptides. nih.gov
Cellular Uptake and Intracellular Distribution (In Vitro Cell Models)
The cellular uptake and subsequent intracellular distribution of xenobiotics are critical determinants of their biological activity. For this compound, a phosphonic acid analogue of the amino acid leucine, these processes are of particular interest. While direct experimental studies detailing the cellular transport and localization of this specific compound are limited in publicly available literature, significant insights can be gleaned from research on structurally similar α-aminophosphonates and the general mechanisms of amino acid transport.
This compound's structural resemblance to leucine strongly suggests that its entry into cells is likely mediated by amino acid transport systems. wikipedia.orgtandfonline.com Mammalian cells possess a variety of amino acid transporters with overlapping specificities, which are responsible for the uptake of essential and non-essential amino acids. nih.govnih.gov These transporters can function as uniporters, symporters, or antiporters, utilizing electrochemical gradients to move amino acids across the cell membrane. nih.govnumberanalytics.com
Given that this compound is an analogue of a branched-chain amino acid, it is plausible that it competes with natural amino acids like leucine for transport via systems such as the L-type amino acid transporter 1 (LAT1). researchgate.net LAT1 is a sodium-independent transporter that facilitates the movement of large neutral amino acids and is often overexpressed in cancer cells to meet their high metabolic demands. nih.gov
The substitution of the carboxylic acid group in leucine with a more acidic and tetrahedrally-shaped phosphonic acid group may influence its affinity for and transport by these carriers. nih.gov While this substitution alters the molecule's steric and electronic properties, α-aminophosphonates have been shown to be transported across cellular membranes. nih.gov
Once inside the cell, the intracellular fate of this compound is not definitively established. However, studies on other phosphonate-containing molecules provide potential insights. For instance, fluorescently-labeled peptide assemblies containing phosphonates have been observed to accumulate in the endoplasmic reticulum and lysosomes of various cancer cell lines. researchgate.net The distribution can be cell-type dependent. researchgate.net The intracellular concentration of amino acids and their analogues is a dynamic process, regulated by the interplay of influx, efflux, and metabolic incorporation or degradation. nih.govnih.govscilit.com
It is important to note that the behavior of this compound could be influenced by the specific characteristics of the in vitro cell model being studied, including the expression levels of different amino acid transporters. nih.gov
Structure Activity Relationship Sar Studies of 1 Amino 3 Methylbutyl Phosphonic Acid Analogs
Impact of Amino Group Modifications on Biological Activity
The primary amino group of (1-Amino-3-methylbutyl)phosphonic acid is a key interaction point with its target enzymes. It often forms a strong hydrogen bond or coordinates with a metal ion in the active site. Modifications to this group can therefore have a significant impact on biological activity.
One common modification is N-acetylation . In the context of the catabolism of aminoalkylphosphonates by bacteria such as E. coli, N-acetylation is a necessary step for the utilization of these compounds as a phosphorus source and for the detoxification of certain analogs. nih.gov The enzyme aminoalkylphosphonate N-acetyltransferase, encoded by the phnO gene, is responsible for this modification. nih.gov This process prepares the molecule for cleavage by the C-P lyase enzyme system. nih.gov While essential for bacterial catabolism, N-acetylation of the primary amino group of inhibitors like this compound would likely abolish its inhibitory activity against target metallopeptidases, as the free amino group is often crucial for binding to the enzyme's active site, for instance, by coordinating to a zinc ion. nih.gov
Another potential modification is N-alkylation , the addition of an alkyl group to the nitrogen atom. While specific studies on N-alkylated derivatives of this compound are limited, in the broader context of amino acid-based drugs, N-alkylation can influence properties such as membrane permeability and metabolic stability. However, for enzyme inhibitors where the primary amine is a key pharmacophoric feature, N-alkylation is often detrimental to activity.
Effects of Phosphonic Acid Moiety Modifications on Enzyme Inhibition
The phosphonic acid group is a bioisostere of the carboxylic acid group found in natural amino acids. Its tetrahedral geometry and ability to chelate metal ions in the active site of metalloenzymes are central to its mechanism of action as a transition-state analog inhibitor. nih.gov Modifications to this moiety have been extensively studied to enhance inhibitory potency and selectivity.
Phosphonate (B1237965) Esters and Prodrugs: The high polarity of the phosphonic acid group can limit its cell permeability and oral bioavailability. frontiersin.orgnih.gov To overcome this, prodrug strategies involving esterification of the phosphonic acid are often employed. frontiersin.orgacs.orgnih.govcardiff.ac.uk These esters mask the negative charges of the phosphonate, increasing its lipophilicity and facilitating its passage across cell membranes. nih.gov Once inside the cell, these esters are cleaved by cellular enzymes to release the active phosphonic acid. Common prodrug moieties include pivaloyloxymethyl (POM) and S-acylthioethyl (SATE) groups. frontiersin.orgnih.gov For example, the di-POM prodrug of 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA), Adefovir dipivoxil, is an FDA-approved antiviral medication. nih.gov
Phosphinate and Phosphonamidate Analogs: Replacing one of the hydroxyl groups of the phosphonic acid with a carbon or nitrogen atom leads to phosphinic acid or phosphonamidate analogs, respectively. These modifications have been shown to produce some of the most potent inhibitors of leucine (B10760876) aminopeptidase (B13392206) (LAP). nih.govresearchgate.net The design of these inhibitors is often guided by the X-ray crystal structure of the target enzyme complexed with the parent phosphonic acid, such as L-leucinephosphonic acid. nih.govresearchgate.net This allows for the rational design of substituents that can occupy additional binding pockets (the S' side) of the enzyme, leading to enhanced affinity. nih.govresearchgate.net
For instance, phosphinate dipeptide analogs, where the phosphonic acid is extended to mimic a dipeptide, have shown significantly increased inhibitory activity against LAP. nih.govresearchgate.net However, phosphonamidate dipeptide analogs of leucine phosphonic acid have been found to be unstable at physiological pH due to the decomposition of the P-N bond, which complicates the determination of their binding affinities. nih.govresearchgate.net
| Analog Type | Modification | Effect on Enzyme Inhibition | Reference |
|---|---|---|---|
| Phosphonate Esters (Prodrugs) | Esterification of the phosphonic acid (e.g., POM, SATE) | Increased cell permeability and bioavailability; inactive until cleaved to the free acid. | frontiersin.orgnih.gov |
| Phosphinate Analogs | Replacement of a hydroxyl group with a carbon-linked substituent | Can significantly increase inhibitory potency by accessing additional binding pockets. | nih.govresearchgate.net |
| Phosphonamidate Analogs | Replacement of a hydroxyl group with a nitrogen-linked substituent | Potentially potent inhibitors, but can be unstable at physiological pH. | nih.govresearchgate.net |
Side Chain Variations and Their Influence on Binding Specificity
The isobutyl side chain of this compound, which corresponds to the side chain of leucine, plays a crucial role in determining its binding specificity. This side chain interacts with the S1 binding pocket of the target enzyme, and its size, shape, and hydrophobicity are key determinants of affinity.
Studies on leucine aminopeptidase (LAP) have shown that ligands with bulky, hydrophobic P1 residues, such as the isobutyl group of leucine, exhibit high affinity. tandfonline.comtandfonline.com The inhibitory activity of aminophosphonic acids against LAP often correlates with the hydrophobicity of their side chains. For example, the phosphonic acid analogs of valine and leucine are more potent inhibitors of LAP than analogs with smaller or less hydrophobic side chains. tandfonline.comtandfonline.com
Further modifications have explored extending the structure from the P1 side chain to interact with the S1' binding pocket of the enzyme. This has led to the development of dipeptide-like inhibitors with significantly enhanced potency. In these analogs, the original isobutyl side chain occupies the S1 pocket, while an additional group is appended to the phosphorus atom to interact with the S1' pocket.
The nature of the group at the P1' position is critical for both potency and selectivity. For example, in a series of phosphinate dipeptide inhibitors, compounds with aromatic or aliphatic substituents at the P1' position showed strong interactions with the S1' binding pocket of LAP. nih.govresearchgate.net Interestingly, the selectivity of these inhibitors for LAP versus aminopeptidase N (APN) was also found to be dependent on the P1' substituent. An inhibitor with a leucine side chain at the P1' position was found to be 15 times more selective for LAP over APN. nih.govresearchgate.net
| Compound | P1 Side Chain | P1' Side Chain | Target Enzyme | Inhibitory Activity (Ki) | Reference |
|---|---|---|---|---|---|
| L-Leucinephosphonic acid | isobutyl | - | Leucine Aminopeptidase (LAP) | 0.23 µM | tandfonline.comtandfonline.com |
| hPheP[CH(2)]Phe | phenylethyl | benzyl (B1604629) | Leucine Aminopeptidase (LAP) | 66 nM (diastereomeric mixture) | nih.govresearchgate.net |
| hPheP[CH(2)]Tyr | phenylethyl | p-hydroxybenzyl | Leucine Aminopeptidase (LAP) | 67 nM (diastereomeric mixture) | nih.govresearchgate.net |
| hPheP[CH(2)]Tyr | phenylethyl | p-hydroxybenzyl | Aminopeptidase N (APN) | 36 nM (diastereomeric mixture) | nih.govresearchgate.net |
Conformational Analysis and Bioactive Conformations in Ligand-Target Interactions
Understanding the three-dimensional conformation that a molecule adopts when bound to its biological target is fundamental for rational drug design. For this compound and its analogs, X-ray crystallography and molecular modeling have been instrumental in elucidating their bioactive conformations.
The X-ray crystal structure of L-leucinephosphonic acid complexed with bovine lens leucine aminopeptidase (blLAP) at 1.65 Å resolution has provided a detailed picture of its binding mode. nih.gov In this structure, the inhibitor acts as a transition-state analog, mimicking the tetrahedral gem-diolate intermediate formed during peptide bond hydrolysis. nih.gov The key interactions observed are:
The N-terminal amino group coordinates to one of the two zinc ions (Zn-489) in the active site. nih.gov
One of the phosphoryl oxygen atoms bridges both zinc ions. nih.gov
Another phosphoryl oxygen atom coordinates to the other zinc ion (Zn-488). nih.gov
The isobutyl side chain is accommodated in the hydrophobic S1 binding pocket of the enzyme.
This binding mode fixes the molecule in a specific, low-energy conformation, which is considered its bioactive conformation. This structural information has been pivotal in the design of more potent inhibitors. nih.govresearchgate.net By understanding the precise orientation of the parent compound, researchers have been able to rationally add substituents that can form favorable interactions with other parts of the enzyme's active site, such as the S1' pocket. nih.govresearchgate.net
Molecular modeling studies, often based on the crystal structure of the parent compound, are used to predict the binding modes of new analogs and to understand the structural basis for their observed activities. nih.gov For example, modeling has been used to compare the binding of inhibitors to different but related enzymes, such as leucine aminopeptidase and aminopeptidase N, to rationalize their selectivity profiles. nih.govresearchgate.netnih.gov These computational approaches, in conjunction with experimental techniques like NMR spectroscopy, which can provide information about the conformation of molecules in solution, are powerful tools for refining the design of novel and more effective analogs of this compound. researchgate.netnih.gov
Computational and Theoretical Investigations of 1 Amino 3 Methylbutyl Phosphonic Acid
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov For (1-Amino-3-methylbutyl)phosphonic acid, this method is crucial for identifying potential protein targets and elucidating its mechanism of action. The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating the binding affinity.
Studies on analogous α-aminophosphonates demonstrate that the phosphonate (B1237965) group is a key player in molecular interactions. nih.govdntb.gov.ua It is known to form strong hydrogen bonds and, in its deprotonated state, engage in ionic interactions or coordinate with metal ions (like Zn²⁺ or Mg²⁺) often found in enzyme active sites. nih.govfrontiersin.org The amino group can also act as a hydrogen bond donor or acceptor, while the isobutyl group typically engages in hydrophobic or van der Waals interactions within nonpolar pockets of the binding site.
Docking studies on similar compounds against enzymes like proteases or synthases have successfully predicted binding modes that explain their inhibitory activity. nih.govresearchgate.netacs.org For this compound, docking could predict its binding energy and key interactions with target proteins, helping to rationalize its biological activity and guide the design of more potent derivatives. nih.gov
Table 1: Predicted Protein-Ligand Interactions for this compound
| Interaction Type | Molecular Group Involved | Potential Interacting Residues |
|---|---|---|
| Ionic Bonding / Metal Chelation | Phosphonate Group (-PO₃H₂) | Arg, Lys, His, Metal Cofactors (Zn²⁺, Mg²⁺) |
| Hydrogen Bonding (Donor) | Amino Group (-NH₂), Phosphonate (-OH) | Asp, Glu, Gln, Asn, Ser, Thr, Backbone C=O |
| Hydrogen Bonding (Acceptor) | Phosphonate Oxygen (P=O) | Arg, Lys, His, Gln, Asn, Ser, Thr, Backbone N-H |
| Hydrophobic Interactions | Isobutyl Side Chain (-CH₂CH(CH₃)₂) | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. acs.org For this compound, MD simulations can be used to explore its conformational preferences in different environments (e.g., in water or bound to a protein) and to assess the stability of a predicted protein-ligand complex from docking. acs.org
An MD simulation could reveal how the flexible isobutyl chain of the molecule explores different conformations, which is critical for adapting to the shape of a binding pocket (an "induced fit" mechanism). Furthermore, by running simulations of the docked complex, researchers can verify if the key interactions identified in docking are maintained over time, thus confirming the stability of the binding mode. acs.orgresearcher.life Studies on other phosphonates have used MD to understand their adsorption onto surfaces and their interaction with ions, highlighting the robustness of the phosphonate group's interactions. acs.org These simulations are essential for validating docking results and providing a more realistic picture of the binding event. acs.org
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, which govern its structure and reactivity. nih.govnih.gov For this compound, these calculations can determine parameters like the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. nih.gov
HOMO and LUMO: The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.govnih.gov
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density around the molecule, identifying regions that are electron-rich (nucleophilic, typically shown in red) and electron-poor (electrophilic, shown in blue). For this compound, the MEP would likely show a high negative potential around the phosphonate oxygens and a positive potential near the amino group's hydrogens. nih.gov
Atomic Charges: These calculations can assign partial charges to each atom, quantifying the polarity of bonds and predicting sites for electrostatic interactions. nih.gov
These quantum parameters are invaluable for understanding the molecule's reactivity, stability, and the nature of its interactions with biological targets. nih.govnih.govacs.org
Table 2: Key Quantum Chemical Parameters and Their Significance
| Parameter | Significance | Predicted Characteristics for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Likely localized on the non-bonding orbitals of the oxygen and nitrogen atoms. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Likely associated with the P-O antibonding orbitals. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A larger gap suggests higher stability and lower reactivity. |
| Electrostatic Potential | Visualizes charge distribution; predicts sites for non-covalent interactions. | Negative potential around phosphonate oxygens; positive potential around amine hydrogens. |
| Mulliken Atomic Charges | Quantifies the partial charge on each atom. | Negative charges on oxygen atoms; positive charge on phosphorus and amine hydrogens. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model for a class of aminophosphonates would use calculated molecular descriptors to predict the activity of new, unsynthesized compounds like this compound.
To build a QSAR model, a set of aminophosphonates with known biological activities is required. For each compound, various descriptors are calculated, which can be categorized as:
Electronic: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric: Molecular weight, volume, surface area, specific shape indices.
Hydrophobic: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).
Topological: Descriptors based on the 2D graph of the molecule, describing its connectivity and branching.
Statistical methods are then used to create an equation that links a combination of these descriptors to the observed activity. koreascience.kr Such a model could predict the biological activity of this compound based on its unique isobutyl group and phosphonate head, providing a rapid assessment of its potential before committing to laboratory synthesis and testing. nih.gov
Table 3: Common Descriptors Used in QSAR Models for Aminophosphonates
| Descriptor Class | Example Descriptors | Relevance to this compound |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO Energies | Govern interaction strength and type (e.g., electrostatic, covalent). |
| Steric | Molar Refractivity, Molecular Volume | The size and shape of the isobutyl group influence fit within a receptor pocket. |
| Hydrophobicity | LogP | The alkyl chain increases lipophilicity, affecting membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index, Kier Shape Indices | Quantify the degree of branching in the isobutyl group, which can affect binding specificity. |
Analytical Techniques for Characterization and Quantification of 1 Amino 3 Methylbutyl Phosphonic Acid
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for the structural elucidation of (1-Amino-3-methylbutyl)phosphonic acid, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, offering unambiguous insights into the molecule's framework through the analysis of ¹H, ¹³C, and ³¹P nuclei. researchgate.netnih.gov
¹H NMR: Proton NMR spectra provide information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the amino proton, the α-proton adjacent to the phosphorus atom, the methylene (B1212753) protons, the methine proton of the isobutyl group, and the terminal methyl protons. The coupling of the α-proton to the phosphorus atom (²JP-H) results in a characteristic doublet, a key diagnostic feature for α-aminophosphonic acids. tandfonline.com In D₂O, the N-H proton signal disappears due to fast exchange, simplifying the spectrum and aiding in peak assignment. tandfonline.com
³¹P NMR: Phosphorus-31 NMR is particularly powerful for characterizing phosphonic acids. researchgate.net It provides a single peak for the phosphorus atom in this compound, with a chemical shift characteristic of aminophosphonates. The chemical shift is sensitive to the pH of the solution, a property that can be exploited in NMR-controlled titrations to determine the pKa values of the amino and phosphonic acid groups. researchgate.netresearchgate.net The progress of synthetic reactions to produce aminophosphonates can also be monitored effectively using ³¹P NMR spectroscopy. researchgate.net
Table 1: Representative NMR Data for α-Aminophosphonic Acid Structures Note: Specific data for this compound is not publicly available. The data below is representative of similar α-aminophosphonate structures and serves as an illustrative example.
| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Characteristic Coupling Constants (J) (Hz) | Structural Information Provided |
|---|---|---|---|
| ¹H | ~3.0 - 4.0 (α-H) | ²JP-H: ~15-25 Hz | Confirms the proton on the carbon bearing the phosphonate (B1237965) group. |
| ¹³C | ~50 - 65 (α-C) | ¹JP-C: ~130-160 Hz | Confirms the direct C-P bond. |
| ³¹P | ~10 - 30 | N/A | Confirms the presence of the phosphonate group and is sensitive to protonation state. |
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov
Soft ionization techniques such as Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are commonly employed for aminophosphonic acids. nih.govmdpi.comlipidbank.jp In positive ion mode, the protonated molecule [M+H]⁺ is typically observed, confirming the molecular weight of 167.145 g/mol . matrix-fine-chemicals.com
Tandem mass spectrometry (MS/MS) is used to probe the structure by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govlipidbank.jp A characteristic fragmentation pathway for α-aminophosphonates is the loss of the phosphonic acid group or related fragments, leading to the formation of an iminium ion. The nature of these fragment ions can be confirmed by HRMS. nih.gov
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z (Monoisotopic) | Technique | Structural Significance |
|---|---|---|---|---|
| [M+H]⁺ | C₅H₁₅NO₃P⁺ | 168.0784 | HRMS (ESI+) | Protonated molecular ion, confirms molecular weight. |
| [M-H]⁻ | C₅H₁₂NO₃P⁻ | 166.0640 | HRMS (ESI-) | Deprotonated molecular ion. |
| [M+H - H₃PO₃]⁺ | C₅H₁₂N⁺ | 86.0964 | MS/MS | Represents the iminium ion formed after loss of phosphorous acid. |
Infrared (IR) and Raman spectroscopy provide information about the functional groups present in the molecule by probing their vibrational modes. nih.gov For this compound, these techniques can confirm the presence of the amino (-NH₂), phosphonic acid (-PO(OH)₂), and alkyl (C-H) groups.
The IR spectrum of aminophosphonic acids is characterized by several key absorption bands. researchgate.net The P=O stretching vibration appears as a strong band, while the P-O-H and O-H stretching vibrations are also prominent. nih.gov The N-H stretching and bending vibrations confirm the amino group. The zwitterionic nature of aminophosphonic acids in the solid state or in solution can also be inferred from the IR spectra, which show characteristic bands for NH₃⁺ and PO₃²⁻ groups. nih.gov
Table 3: Characteristic IR Absorption Bands for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (in P-OH) | Stretching | 2500 - 3000 (broad) |
| N-H (in NH₂) | Stretching | 3200 - 3500 |
| C-H (alkyl) | Stretching | 2850 - 2960 |
| N-H (in NH₃⁺) | Bending | ~1500 - 1650 |
| P=O | Stretching | 1150 - 1250 |
| P-O (in PO₃²⁻) | Stretching | 970 - 1100 |
Chromatographic Separations for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers to determine enantiomeric excess (ee).
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound. Due to its polar and zwitterionic nature, reversed-phase HPLC with an aqueous mobile phase is often employed.
For the crucial task of separating the (R) and (S) enantiomers, Chiral HPLC is required. chromatographyonline.com This can be achieved through two main approaches:
Direct Separation: Using a Chiral Stationary Phase (CSP). Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin) CSPs are highly effective for the direct resolution of underivatized amino acids and their analogues. researchgate.netsigmaaldrich.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. researchgate.netsigmaaldrich.com
Indirect Separation: Derivatizing the racemic mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.net
The choice of mobile phase, typically a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, is critical for achieving optimal resolution. sigmaaldrich.com
Table 4: Example Chiral HPLC Method Parameters for Aminophosphonic Acid Separation
| Parameter | Description |
|---|---|
| Column (CSP) | Polysaccharide-based (e.g., Chiralpak AD) or Macrocyclic Glycopeptide-based (e.g., Astec CHIROBIOTIC T). researchgate.netsigmaaldrich.com |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Methanol and aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid). sigmaaldrich.com |
| Flow Rate | 0.5 - 1.5 mL/min. |
| Detector | UV (if derivatized or at low wavelength), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (LC-MS). |
Gas Chromatography (GC) analysis of polar, non-volatile compounds like this compound requires a chemical derivatization step to increase their volatility and thermal stability. nih.govsigmaaldrich.com The amino and phosphonic acid groups, which contain active hydrogens, are converted into less polar, more volatile moieties.
Common derivatization procedures involve a two-step process:
Esterification: The phosphonic acid group is converted to an ester (e.g., a methyl or ethyl ester).
Acylation/Silylation: The amino group is converted to an amide or a silylated amine. Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can derivatize both the amino and phosphonic acid groups in a single step, forming stable TBDMS derivatives. sigmaaldrich.comresearchgate.net
Once derivatized, the compound can be separated by GC and detected by Mass Spectrometry (GC-MS). nih.govosti.gov The mass spectrometer provides both quantification and structural confirmation based on the characteristic fragmentation pattern of the derivative. researchgate.net
Table 5: Common Derivatization Reagents for GC-MS Analysis of Aminophosphonic Acids
| Reagent | Target Functional Group(s) | Resulting Derivative |
|---|---|---|
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | -NH₂, -PO(OH)₂ | TBDMS derivative |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -NH₂, -PO(OH)₂ | TMS derivative |
| Pentafluoropropionic Anhydride (B1165640) (PFPA) + Alcohol (e.g., Methanol) | -NH₂ and -PO(OH)₂ | Pentafluoropropionyl ester/amide |
Capillary Electrophoresis
Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of aminophosphonic acids due to its high separation efficiency, short analysis time, and minimal sample consumption. ubaya.ac.id The separation in CE is based on the differential migration of charged analytes in an electric field within a narrow fused-silica capillary. For aminophosphonic acids like this compound, which are amphoteric and can exist in various charged states depending on the pH, the composition of the background electrolyte (BGE) is a critical parameter.
Several modes of CE can be utilized for the analysis of this compound. Capillary Zone Electrophoresis (CZE) is a fundamental mode where separation occurs based on the charge-to-size ratio of the analytes. The pH of the BGE plays a significant role in controlling the ionization state of the aminophosphonic acid and the electroosmotic flow (EOF), thereby influencing the separation selectivity and analysis time. nih.gov For instance, at a low pH, the amino group is protonated, and the phosphonic acid group is partially protonated, resulting in a net positive charge. Conversely, at a high pH, both the amino and phosphonic acid groups are deprotonated, leading to a net negative charge.
To enhance detection sensitivity, especially when using UV-Vis detectors, derivatization of the amino group is often performed. Reagents such as o-phthalaldehyde (B127526) (OPA), fluorescein (B123965) isothiocyanate (FITC), and 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used to introduce a chromophore or fluorophore into the molecule. mdpi.com In-capillary derivatization procedures have also been developed, offering a streamlined and automated approach for the analysis of amino acids and their phosphonic acid analogs. nih.gov
Coupling CE with mass spectrometry (CE-MS) provides a highly selective and sensitive detection method, allowing for the direct identification and quantification of underivatized aminophosphonic acids. nih.govnih.gov The optimization of CE-MS methods involves careful selection of the BGE to ensure compatibility with the mass spectrometer's ion source. For example, volatile buffers like formic acid or ammonium acetate are commonly used. nih.gov
The table below summarizes typical experimental conditions for the CE analysis of aminophosphonic acids, which can be adapted for this compound.
| Parameter | Condition | Reference |
| Capillary | Fused silica, 50-75 µm i.d. | researchgate.net |
| Background Electrolyte (BGE) | 20 mM Sodium tetraborate, pH 9.3 | ubaya.ac.id |
| 175 mM Formic acid, pH 2.8 (with ammonia) | nih.gov | |
| Separation Voltage | -30 kV to +30 kV | nih.govnih.gov |
| Detection | Indirect UV (254 nm) | researchgate.net |
| Mass Spectrometry (MS) | nih.govnih.govnih.gov | |
| Laser-Induced Fluorescence (LIF) (after derivatization) | nih.gov | |
| Derivatization Agent (optional) | o-phthalaldehyde (OPA) | mdpi.com |
X-ray Crystallography for Solid-State Structure Determination and Complex Characterization
The determination of the crystal structure of this compound itself or its salts would provide fundamental data on its solid-state packing, hydrogen bonding networks, and molecular conformation, which are essential for computational modeling and understanding its physicochemical properties. The general approach involves growing single crystals of the compound, which are then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
The table below presents the crystallographic data for the complex of L-leucinephosphonic acid with bovine lens leucine (B10760876) aminopeptidase (B13392206).
| Parameter | Value | Reference |
| Crystal System | Trigonal | nih.gov |
| Space Group | P321 | nih.gov |
| Unit Cell Dimensions | a = 130.4 Å, c = 125.4 Å | nih.gov |
| Resolution | 1.65 Å | nih.gov |
| R-factor | 0.160 | nih.gov |
| R-free | 0.191 | nih.gov |
Applications of 1 Amino 3 Methylbutyl Phosphonic Acid As Research Probes and Tools
Use as Enzyme Inhibitors in Biochemical Assays and Pathway Probes
(1-Amino-3-methylbutyl)phosphonic acid and its derivatives are recognized as potent inhibitors of certain metalloenzymes, particularly aminopeptidases. nih.govresearchgate.net These enzymes play crucial roles in various physiological processes, including protein turnover and the metabolism of bioactive peptides, making them important targets for biochemical investigation. researchgate.netmdpi.com
The compound functions as a transition-state analogue inhibitor. The tetrahedral phosphonic acid group mimics the tetrahedral intermediate formed during peptide bond hydrolysis by these enzymes. This allows it to bind tightly within the enzyme's active site, blocking its catalytic function.
A primary target for this compound is Leucine (B10760876) Aminopeptidase (B13392206) (LAP), a zinc-dependent metalloenzyme that cleaves N-terminal amino acids from proteins and peptides. nih.govnih.gov Studies have shown that the (R)-enantiomer, corresponding to the L-leucine configuration, is a particularly potent inhibitor of LAP from porcine kidney, exhibiting slow-binding kinetics. nih.gov Its inhibitory constant (Ki) has been measured in the sub-micromolar range, indicating a high affinity for the enzyme. nih.gov Specifically, the phosphonic acid analogue of L-Leu demonstrated a Ki of 0.23 µM. nih.gov This potent and specific inhibition makes it an excellent tool for studying the structure, function, and mechanism of LAP. nih.gov
The inhibitory activity of aminophosphonates is not limited to mammalian enzymes. They have also been used to probe plant aminopeptidases, such as those from barley, helping to determine substrate specificity and design selective inhibitors for these less-studied enzymes. mdpi.comnih.gov The inhibitory potential often varies between enzymes from different sources; for instance, barley aminopeptidase was found to be less susceptible to certain aminophosphonates compared to the porcine enzyme. mdpi.com
The table below summarizes the inhibitory activity of this compound and related compounds against Leucine Aminopeptidase.
| Compound | Enzyme Source | Inhibition Constant (Ki) | Notes |
| (R)-(1-Amino-3-methylbutyl)phosphonic acid | Porcine Kidney Leucine Aminopeptidase | 0.23 µM | Exhibits slow-binding behavior. nih.gov |
| (R)-(1-Amino-2-phenylethyl)phosphonic acid | Porcine Kidney Leucine Aminopeptidase | 0.42 µM | Phosphonic acid analogue of L-Phe. nih.gov |
| Phosphinic acid analogue of Leucine | Porcine Kidney Leucine Aminopeptidase | ~23 µM (100-fold less potent than phosphonate) | Demonstrates the importance of the phosphonic acid group for high potency. nih.gov |
This table presents data compiled from research on metalloenzyme inhibitors. nih.gov
Probes for Biological Target Identification and Validation
The specific and potent inhibitory action of this compound makes it a valuable probe for identifying and validating biological targets. nih.govmdpi.com By observing the physiological or cellular effects of inhibiting a specific enzyme like LAP, researchers can elucidate the enzyme's role in biological pathways. researchgate.net For example, LAP's involvement in processing antigenic peptides for immune presentation or its role in glutathione (B108866) turnover can be investigated using such specific inhibitors. researchgate.net
Comparing the inhibitory potency of a series of related phosphonic and phosphinic acid analogues against a target enzyme provides crucial structure-activity relationship (SAR) data. nih.govnih.gov For instance, the finding that the phosphonic acid analogue of leucine is over 100 times more potent than its corresponding phosphinic acid analogue against LAP provides insight into the specific molecular interactions required for binding in the enzyme's active site. nih.gov This information is critical for validating that the enzyme's active site is the true target and for the rational design of even more potent or selective inhibitors. researchgate.net
Furthermore, using these probes to compare different types of enzymes, such as the M1 and M17 families of aminopeptidases, helps to characterize their mechanisms. researchgate.netmdpi.com The observation that tetrahedral phosphorus analogues like this compound are less potent inhibitors of LAP compared to their effect on other zinc peptidases suggested that LAP's mechanism might be fundamentally different. nih.gov This use as a comparative tool is essential for validating and characterizing new potential drug targets.
Derivatization for Affinity Chromatography and Isolation Studies
The chemical structure of this compound, with its primary amine and phosphonic acid groups, is amenable to chemical modification, or derivatization. nih.govmdpi.com This property can be exploited to prepare tools for biochemical research, such as ligands for affinity chromatography.
A general method for the derivatization of aminoalkylphosphonic acids has been developed, which involves reaction with trifluoroacetic anhydride (B1165640) followed by esterification. nih.gov While this specific method was developed for gas chromatography and mass spectrometry, it demonstrates the feasibility of modifying the molecule. nih.gov For affinity chromatography, the amine group could be used to attach the molecule to a solid support or resin. This immobilized ligand can then be used to selectively capture and isolate its target enzyme, such as Leucine Aminopeptidase, from a complex biological mixture like a cell lysate. The high affinity of the inhibitor for the enzyme ensures specific binding, while other proteins with no affinity wash through the column. The bound enzyme can then be eluted, providing a highly purified sample for further study.
The synthesis of phosphonamidates from phosphonate (B1237965) esters and amino acid esters represents another route of derivatization. mdpi.com This approach allows for the creation of more complex molecules where the this compound moiety acts as a core recognition element, potentially tethered to other functional groups for isolation or detection purposes. mdpi.com
Precursors for Advanced Material Science Applications (e.g., Surface Modification, Metal Chelation)
The phosphonic acid functional group is widely used in material science for its strong ability to bind to metal oxide surfaces and to chelate metal ions. researchgate.netmdpi.com Aminophosphonic acids, as a class, are excellent chelating agents for ions such as Ca, Mg, Fe, and Pb. irowater.com This property makes them effective as scale and corrosion inhibitors in industrial water systems. irowater.comatamankimya.com
This compound can serve as a precursor for these applications. It can form self-assembled monolayers (SAMs) on metal surfaces, such as aluminum and its alloys. mdpi.com This process involves a condensation reaction between the phosphonic acid group and the hydroxyl groups on the metal oxide surface, forming strong, hydrolytically stable Al-O-P bonds. mdpi.com Such surface modifications can be used to improve corrosion resistance, enhance adhesion for paints or organic layers, and alter the surface properties of the material. mdpi.com
The strong metal-chelating ability of the aminophosphonic acid structure is also foundational to the creation of metal-organic frameworks (MOFs). mdpi.com The ability of the phosphonic acid group to coordinate with metal ions can be harnessed to build complex, three-dimensional structures with potential applications in catalysis, ion exchange, and sorption. researchgate.net Furthermore, the presence of the amino group provides an additional site for coordination or for further functionalization of the resulting material. researchgate.net
| Compound Class | Application | Mechanism | Reference Example |
| Aminophosphonic Acids | Corrosion Inhibition | Forms a protective layer on metal surfaces; chelates corrosive ions. irowater.com | Amino Trimethylene Phosphonic Acid (ATMP) used in industrial cooling water systems. irowater.comatamankimya.com |
| Organophosphonic Acids | Surface Modification | Forms self-assembled monolayers (SAMs) via strong M-O-P bonds. mdpi.com | Modification of aluminum surfaces to improve adhesion and corrosion resistance. mdpi.com |
| Aminophosphonic Acids | Metal Chelation | The phosphonic acid group strongly binds to various metal ions. mdpi.comirowater.com | Used as chelating agents in the textile industry and for water treatment. irowater.comservochem.com |
| Bis(phosphonic acid)-amino polymers | Dispersants | Synthesized via the Moedritzer-Irani reaction for use in cement. researchgate.net | Polyether-based polymers showing good water-reducing ability. researchgate.net |
This table illustrates the general applications of the aminophosphonic acid functional group in material science.
Future Research Perspectives and Challenges for 1 Amino 3 Methylbutyl Phosphonic Acid
Development of Novel and Sustainable Synthetic Pathways
The synthesis of α-aminophosphonates, including (1-Amino-3-methylbutyl)phosphonic acid, has traditionally relied on methods like the Kabachnik-Fields and Michaelis-Arbuzov reactions. researchgate.netresearchgate.net While effective, these methods often present challenges such as harsh reaction conditions, the use of hazardous reagents, and difficulties in achieving high stereoselectivity. nih.govmdpi.com Future research is increasingly focused on overcoming these limitations by developing novel and sustainable synthetic routes.
A significant challenge lies in the hydrolysis of phosphonic esters to their corresponding acids, a step known for its difficulty due to the high stability of the ester group. orientjchem.org Innovations in this area are crucial for efficient production. Researchers are exploring alternative methods to circumvent the issues associated with traditional dealkylation processes, which can be slow and result in impure products. mdpi.com
The principles of green chemistry are also becoming more integrated into synthetic strategies. This includes the use of microwave irradiation to accelerate reaction times and improve yields, as demonstrated in some aminophosphonate syntheses where reaction times were reduced to just a few minutes with yields as high as 98%. orientjchem.org The development of catalytic, enantioselective methods is another critical frontier. nih.gov Chiral catalysts can facilitate the synthesis of specific stereoisomers of this compound, which is vital since the biological activity of aminophosphonic acids is often stereochemistry-dependent, with the (R)-enantiomer frequently exhibiting higher potency. nih.gov
Future synthetic methodologies are expected to focus on:
Catalytic Systems: Employing novel catalysts to improve reaction efficiency and stereoselectivity.
Alternative Reagents: Investigating safer and more environmentally benign reagents.
Flow Chemistry: Utilizing continuous flow reactors for safer and more scalable synthesis.
Biocatalysis: Harnessing enzymes to perform specific synthetic transformations under mild conditions.
Exploration of Undiscovered Biological Targets and Mechanistic Insights
This compound is a structural analog of leucine (B10760876), suggesting its potential to interact with biological systems that recognize or process this natural amino acid. nih.gov While some aminophosphonic acids are known to act as enzyme inhibitors, particularly of proteases, the full spectrum of biological targets for this specific compound remains largely unexplored. nih.govresearchgate.net
Future research should aim to identify novel protein targets and elucidate the molecular mechanisms by which this compound exerts its effects. This involves screening the compound against a wide range of enzymes, receptors, and other biomolecules. Given that the (R)-enantiomer of the phosphonic acid analog of leucine is a potent inhibitor of leucine aminopeptidase (B13392206), it is plausible that this compound could exhibit similar inhibitory activities. nih.gov
Key research questions in this area include:
What are the primary and secondary biological targets of this compound?
How does it interact with these targets at a molecular level?
Does it act as a competitive inhibitor, an allosteric modulator, or through another mechanism?
Could it serve as a mimic of a transition state in enzymatic reactions? researchgate.net
Uncovering these details will be crucial for understanding its potential as a therapeutic agent or a tool for studying biological processes.
Integration with Advanced Bioanalytical and Imaging Techniques
A deeper understanding of the biological fate and mechanism of action of this compound necessitates the use of advanced bioanalytical and imaging techniques. These tools can provide invaluable information on how the compound is absorbed, distributed, metabolized, and excreted in biological systems.
Techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC) are essential for the sensitive and specific detection and quantification of the compound and its metabolites in complex biological matrices. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for characterizing the structure and purity of the compound and for studying its interactions with biological macromolecules. researchgate.net
Future research could benefit from:
Metabolomics Studies: To identify the metabolic pathways affected by the compound.
Labeled Compounds: Synthesizing isotopically labeled versions of this compound (e.g., with ¹³C, ¹⁵N, or ³H) to trace its journey through a biological system.
Molecular Imaging: Employing techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) with radiolabeled analogs to visualize its distribution in living organisms in real-time.
These advanced analytical methods will be instrumental in bridging the gap between the compound's chemical properties and its biological functions.
Potential for Derivatization in Chemical Biology and Materials Science Tools
The chemical structure of this compound, with its amino and phosphonic acid functionalities, offers rich opportunities for derivatization. frontierspartnerships.org By chemically modifying these groups, researchers can create a diverse library of new molecules with tailored properties for applications in chemical biology and materials science.
In chemical biology, derivatization can be used to create probes for studying biological systems. For example, attaching a fluorescent tag or a biotin (B1667282) handle to the molecule would allow for its visualization and isolation from cell lysates, helping to identify its binding partners. researchgate.net Furthermore, incorporating this aminophosphonic acid into peptides can create peptidomimetics with enhanced stability and potentially novel biological activities, as the phosphonic acid group is not susceptible to hydrolysis by peptidases. researchgate.net
In materials science, the phosphonic acid group is known for its ability to coordinate with metal ions and bind to metal oxide surfaces. researchgate.net This property can be exploited to create new materials, such as:
Metal-Organic Frameworks (MOFs): Derivatized versions of this compound could serve as organic linkers in the construction of porous MOFs with potential applications in gas storage, separation, and catalysis.
Surface Modifiers: The phosphonic acid moiety can be used to anchor organic molecules onto surfaces like titanium dioxide or zirconium dioxide, enabling the creation of functionalized surfaces with specific chemical or physical properties.
The exploration of these derivatization strategies will likely open up new avenues for the application of this compound beyond its inherent biological activities.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for identifying and quantifying (1-Amino-3-methylbutyl)phosphonic acid in plant samples?
- Methodology : Use LC-MS/MS for high sensitivity and specificity. For quantification, convert phosphonic acid residues to fosetyl equivalents using molecular weight ratios (fosetyl: 110 g/mol; phosphonic acid: 82 g/mol). For example, 0.1 mg/kg phosphonic acid equates to 0.13 mg/kg fosetyl .
- Challenges : Reporting limits (RLs) vary between labs (0.01–0.2 mg/kg), affecting cross-study comparability. Always report RLs alongside concentrations .
- Validation : Include blank controls to rule out environmental contamination, as phosphonic acid can originate from non-fungicide sources (e.g., natural plant metabolites) .
Q. How can researchers optimize the synthesis of this compound in laboratory settings?
- Procedure : React 1-amino-3-methylbutanol with phosphorus trichloride under controlled acidic conditions. Purify via recrystallization (melting point: 274–280°C) .
- Storage : Store at 0–6°C to prevent degradation. Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation .
- Characterization : Confirm structure via NMR (¹H, ³¹P) and FT-IR to verify phosphonic acid and amine functional groups .
Advanced Research Questions
Q. How do degradation pathways of fosetyl-Al influence the detection of this compound in organic agricultural products?
- Background : Fosetyl-Al degrades into fosetyl, which further breaks down into phosphonic acid. Laboratories often report combined residues as "fosetyl equivalents" .
- Methodological Consideration : Use isotopic labeling (e.g., ³²P) to trace phosphonic acid origins. This distinguishes fungicide-derived residues from endogenous sources .
- Regulatory Impact : In the EU, organic certification requires identifying contamination sources. If phosphonic acid exceeds MRLs due to pre-organic fungicide use, the batch may still be certified .
Q. What experimental strategies resolve contradictions in phosphonic acid contamination data across studies?
- Standardization : Adopt harmonized RLs (e.g., 0.01 mg/kg) and validate methods using matrix-matched calibration curves to account for plant-specific interferences .
- Data Reconciliation : Cross-reference with regional fungicide use records. For example, phosphonic acid levels in EU fruits correlate with historical fosetyl-Al applications .
- Advanced Analytics : Pair HPLC-UV with ion chromatography to differentiate phosphonic acid isomers and salts, which may co-elute in standard LC-MS/MS setups .
Q. How can researchers model the environmental persistence of this compound in soil systems?
- Approach : Use kinetic modeling with parameters like soil pH, organic matter content, and microbial activity. Phosphonic acid degradation follows first-order kinetics in aerobic conditions .
- Field Validation : Conduct long-term soil core studies with LC-MS/MS monitoring. Compare degradation rates in organic vs. conventional farming systems .
- Challenges : Account for ligand-exchange reactions with soil minerals (e.g., iron oxides), which immobilize phosphonic acid and alter bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
